4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,4-triazole ring
Mechanism of Action
Target of Action
The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death that occurs in multicellular organisms . This mode of action is beneficial in cancer treatment as it leads to the death of cancer cells without causing significant harm to normal cells .
Pharmacokinetics
Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, thereby potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the triazole ring displaces the nitrile group, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer agents.
Material Science: The compound can be used in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol
- 4-(1H-1,2,4-Triazol-1-yl)aniline
Comparison: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wide range of chemical reactions. In contrast, 4-(1H-1,2,4-Triazol-1-yl)benzoic acid has a carboxylic acid group, making it more suitable for reactions involving carboxylation. 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol, with its alcohol group, is more reactive in reduction and esterification reactions. 4-(1H-1,2,4-Triazol-1-yl)aniline, containing an amine group, is more reactive in amination reactions .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJNWMWDIXPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380121 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27996-86-7 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in the development of new anti-tuberculosis drugs?
A: this compound serves as a crucial building block for synthesizing novel compounds with potential antimycobacterial activity. Researchers are exploring its use in creating hydrazone derivatives [, ]. These derivatives are being investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Q2: How effective were the synthesized hydrazone derivatives of this compound against Mycobacterium tuberculosis in the study?
A: While the study demonstrated that some hydrazone derivatives, particularly the methylsulfonyl-substituted derivative, exhibited notable antimycobacterial activity, none reached the efficacy levels of established anti-tuberculosis drugs such as isoniazid, rifampin, ethambutol, and ciprofloxacin []. This highlights the need for further research and structural modifications to enhance their potency.
Q3: What analytical techniques were employed to characterize the synthesized hydrazone derivatives?
A: The researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized hydrazone derivatives. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry [, ]. These methods provide complementary information about the functional groups, proton environments, and molecular weight of the compounds, respectively.
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